![molecular formula C13H10Cl2N2O B3042923 N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide CAS No. 680217-43-0](/img/structure/B3042923.png)
N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide
Overview
Description
N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide, also known as CMI-977, is a synthetic compound that belongs to the class of isonicotinamide derivatives. This compound has been extensively studied for its potential as an anti-inflammatory and immunomodulatory agent.
Mechanism of Action
The mechanism of action of N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of the immune response. This inhibition leads to the downregulation of pro-inflammatory cytokines and chemokines, resulting in a reduction in inflammation.
Biochemical and Physiological Effects
N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide has been shown to have a number of biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of many inflammatory diseases. Additionally, it has been shown to inhibit the activation of macrophages and T cells, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide has several advantages and limitations for lab experiments. One advantage is that it has a high degree of specificity for the NF-κB signaling pathway, which makes it a useful tool for studying the immune response. However, a limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide. One potential direction is the development of more stable analogs of N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide that can be used to study its long-term effects. Another direction is the investigation of the potential therapeutic applications of N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide is a synthetic compound that has been extensively studied for its potential as an anti-inflammatory and immunomodulatory agent. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, resulting in a reduction in inflammation. While N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide has several advantages and limitations for lab experiments, there are several future directions for its study that may lead to the development of new therapeutics for inflammatory diseases.
Scientific Research Applications
N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide has been studied for its potential as an anti-inflammatory and immunomodulatory agent in various scientific research applications. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
properties
IUPAC Name |
2-chloro-N-(4-chloro-2-methylphenyl)pyridine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-6-10(14)2-3-11(8)17-13(18)9-4-5-16-12(15)7-9/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLCYXASKTZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-chloro-2-methylphenyl)-2-chloroisonicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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